molecular formula C16H11Cl2N5O2 B4552269 7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B4552269
M. Wt: 376.2 g/mol
InChI Key: QRGZIXKGUAZGQZ-UHFFFAOYSA-N
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Description

7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C16H11Cl2N5O2 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0289800 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

One of the prominent applications of pyrido[2,3-d]pyrimidine derivatives, closely related to the compound , is their antimicrobial activity. A study described a one-pot method for preparing 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives that exhibited antimicrobial activities against some fungi, gram-positive, and gram-negative bacteria. This highlights the compound's relevance in developing potential antimicrobial agents (Ziarani et al., 2015).

Anticonvulsant Agent

In another study, derivatives of pyrazolo[4,3-a]pyrimidine-6-carbonitrile were synthesized and evaluated for their biological activities. One specific derivative was identified as a promising anticonvulsant agent, indicating the potential use of related compounds in developing anticonvulsant therapies (Divate & Dhongade-Desai, 2014).

Antibacterial and Anticancer Agents

Further research into pyrimidine derivatives has shown their application in synthesizing new compounds with antibacterial activity. For example, a study on pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones revealed their significant antibacterial activity against both gram-positive and gram-negative bacteria (Asadian et al., 2018). Additionally, some derivatives have demonstrated potential as anticancer agents, showing anti-proliferative activity against human breast cancer (MCF-7) and human colon carcinoma (HT29) cell lines, thereby suggesting their application in cancer research (Atapour-Mashhad et al., 2016).

Green Synthesis Approaches

Environmental considerations have led to the exploration of green synthesis methods for these compounds. One study achieved the synthesis of 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives via a green approach, highlighting the sustainable production of these compounds (Javahershenas & Khalafy, 2017).

Properties

IUPAC Name

7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O2/c1-22-14-11(15(24)23(2)16(22)25)10(8(6-19)13(20)21-14)7-4-3-5-9(17)12(7)18/h3-5H,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGZIXKGUAZGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

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